Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a halogenated, nitro-substituted pyrazole derivative with a molecular framework critical for applications in medicinal chemistry, agrochemicals, and material science. The compound features a pyrazole ring substituted with bromine (position 4), a methyl group (position 1), a nitro group (position 3), and a methyl ester moiety (position 5). These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. The methyl ester group improves solubility in organic solvents and serves as a synthetic handle for further derivatization .
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAHAZBITSGMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with brominating and nitrating agents. One common method includes the bromination of 1-methyl-3-nitro-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing diverse functional groups:
Nitro Group Transformations
The nitro group at position 3 participates in reduction and electrophilic substitution:
Reduction to Amine
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Reagents: H/Pd-C (hydrogenation) or Fe/HCl (acidic conditions).
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Product: 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate.
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Key Insight: Reduction occurs selectively at the nitro group without affecting the ester or bromine under mild H pressure .
Electrophilic Aromatic Substitution
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Limited activity due to electron-withdrawing effects of nitro and ester groups. Nitration/sulfonation requires harsh conditions (e.g., fuming HNO, HSO) .
Ester Hydrolysis and Decarboxylation
The methyl ester undergoes hydrolysis under acidic or basic conditions:
Decarboxylation occurs at >200°C, yielding 4-bromo-1-methyl-3-nitro-1H-pyrazole .
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles:
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With Alkyne Derivatives:
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With Hydrazines:
Stability and Competing Reactivity
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Thermal Stability: Decomposes above 250°C, with simultaneous loss of NO and CO groups .
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pH Sensitivity: Stable in neutral conditions but undergoes ester hydrolysis in strongly acidic/basic media .
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Competing Pathways: Nitro group reduction may precede bromine substitution under reductive conditions .
Comparative Reactivity Table
Scientific Research Applications
Antimicrobial Activity
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate has shown potential as an antimicrobial agent. Its mechanism may involve the formation of reactive intermediates through bioreduction of the nitro group, which can interact with cellular components, leading to microbial cell death.
Anticancer Research
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor binding. Its structural attributes allow it to interact with molecular targets critical in cancer progression, making it a candidate for further development as an anticancer therapeutic .
Agrochemical Intermediates
In agricultural chemistry, this compound serves as an intermediate in the synthesis of various agrochemicals, including fungicides and herbicides. These compounds enhance crop protection by targeting specific pests and diseases while promoting higher yields .
Eco-friendly Pesticides
Research is ongoing into developing eco-friendly pesticides using this compound. Its unique properties allow for the formulation of pesticides that minimize environmental impact while effectively controlling agricultural pests .
Advanced Materials Development
The compound is utilized in material science for synthesizing advanced polymers and coatings. Its chemical properties improve the durability and performance of these materials, making them suitable for various industrial applications .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains. The research highlighted the importance of the nitro group in enhancing the compound's reactivity towards microbial enzymes, leading to effective inhibition.
Case Study: Anticancer Activity
In another study focusing on anticancer applications, this compound was tested against various human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Lacks bromine atom | Contains only a nitro group |
| 4-Bromo-3-methyl-1H-pyrazole | Lacks nitro and carboxylate groups | Contains only bromine and methyl groups |
| 1-Methyl-4-nitro-1H-pyrazole | Lacks bromine and carboxylate groups | Contains only a nitro group |
This compound is distinguished by its combination of functional groups that confer specific chemical reactivity and biological activity not found in structurally similar compounds.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A systematic comparison with structurally related pyrazole derivatives highlights key differences in substituent positions, electronic effects, and applications:
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects : The nitro group in the target compound significantly lowers the electron density at the pyrazole ring compared to analogues lacking this group (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate). This increases susceptibility to nucleophilic attack at C4 .
- Steric Influence : The methyl group at N1 in the target compound reduces rotational freedom compared to derivatives with bulkier substituents (e.g., benzyl in Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate), impacting crystal packing and intermolecular interactions .
- Solubility : Methyl esters generally exhibit higher aqueous solubility than ethyl esters due to shorter alkyl chains, as seen in comparisons between the target compound and Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate .
Research Findings and Experimental Data
Spectroscopic Comparisons
- ¹H NMR : The nitro group in the target compound causes significant downfield shifts (δ 8.2–8.5 ppm) for adjacent protons, unlike analogues with sulfonate or methyl groups .
- LC/MS Data : The target compound exhibits a molecular ion peak at m/z 292.05 ([M+H]⁺), distinct from Ethyl 1-benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxylate (m/z 323.19) and 4-bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (m/z 381) .
Crystallographic Insights
Weak C–H···O interactions dominate the crystal packing of the target compound, similar to Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate. However, the nitro group introduces additional dipole-dipole interactions absent in non-nitro analogues .
Electronegativity and Reactivity
The nitro group increases the compound’s overall electronegativity (χ = 3.04 on the Pauling scale), surpassing bromine (χ = 2.96) and methyl (χ = 2.55) substituents. This aligns with ¹¹⁹Sn chemical shift correlations in electronegativity studies .
Biological Activity
Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
This compound has the following chemical structure and properties:
- Molecular Formula : C6H6BrN3O4
- Molecular Weight : 232.04 g/mol
- CAS Number : 89607-12-5
The compound features a bromine atom and a nitro group, contributing to its reactivity and biological effects.
Antimicrobial Activity
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound has been shown to inhibit bacterial growth effectively. The mechanism involves binding to copper ions, which are crucial for bacterial cell wall synthesis, thus preventing cell wall formation and leading to bacterial lysis .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies show that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound induces apoptosis by enhancing caspase activity, which is crucial for programmed cell death .
Case Study: Apoptosis Induction in Cancer Cells
In a study involving MDA-MB-231 cells, treatment with this compound at concentrations of 10 µM resulted in a significant increase in caspase-3 activity (up to 57%), indicating effective apoptosis induction . Furthermore, cell cycle analysis revealed that the compound caused G0/G1 phase arrest, further supporting its potential as an anticancer agent.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of pyrazole derivatives. This compound exhibits inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to its ability to interact with cellular macromolecules. The nitro group is believed to participate in redox reactions, while the bromine atom enhances electrophilicity, allowing for interactions with nucleophiles within cells.
Q & A
Basic: What spectroscopic and crystallographic methods are essential for confirming the structure of Methyl 4-bromo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate?
Answer:
To confirm the structure, employ a combination of:
- NMR Spectroscopy : Analyze , , and 2D NMR (e.g., COSY, HSQC) to assign substituent positions and verify regiochemistry.
- X-ray Diffraction (XRD) : Single-crystal XRD using programs like SHELXL resolves bond lengths, angles, and nitro/bromo group orientations. For example, highlights how XRD confirms hydrogen bonding networks in similar nitro-pyrazole derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro stretching ~1520–1350 cm, ester carbonyl ~1700 cm) .
Advanced: How can SHELXL address crystallographic data discrepancies during structure refinement?
Answer:
SHELXL offers tools for resolving challenges in refinement:
- Twinning Analysis : Use the
TWINcommand to model twinned data, common in pyrazole derivatives due to symmetry . - High-Resolution Refinement : For small-molecule structures, SHELXL refines anisotropic displacement parameters and handles disorder via
PARTinstructions . - Validation : Cross-check with
PLATONorCIFvalidation tools to resolve bond-length/bond-angle outliers. demonstrates how hydrogen bonding motifs in nitro-pyrazoles are validated using SHELXL and Cambridge Structural Database (CSD) references .
Synthesis: What methodological considerations are critical for introducing nitro groups at the 3-position of pyrazole rings?
Answer:
Key steps include:
- Electrophilic Nitration : Use HNO/HSO under controlled temperatures (0–5°C) to minimize side reactions.
- Regioselectivity : Steric and electronic effects influence nitro group placement. For example, describes nitro introduction via nucleophilic substitution of chloro precursors using KCO as a base .
- Protection/Deprotection : Protect reactive sites (e.g., ester groups) with tert-butyl or benzyl groups during nitration.
Data Contradiction: How should researchers resolve conflicting NMR and XRD data in structural assignments?
Answer:
- Cross-Validation : Combine XRD (definitive spatial data) with -NMR or NOE correlations to resolve ambiguities. For example, uses XRD to confirm nitro group orientation, which may conflict with NMR coupling constants .
- Computational Chemistry : Optimize geometry using DFT (e.g., Gaussian) and compare calculated NMR shifts with experimental data.
- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility in solution vs. solid-state XRD structures.
Advanced Crystallography: What strategies analyze hydrogen bonding and supramolecular interactions in nitro-pyrazole derivatives?
Answer:
- CSD Analysis : Use the Cambridge Structural Database to identify common motifs. references H-bonding patterns (e.g., N–H···O interactions between nitro and carboxylic groups) .
- SHELXL Hydrogen Bond Tools : The
HTABcommand in SHELXL quantifies H-bond distances/angles . - Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., π-stacking, halogen bonding) using CrystalExplorer.
Advanced Synthesis: How do bromo and nitro substituents influence reactivity in cross-coupling reactions?
Answer:
- Bromo as a Leaving Group : Facilitate Suzuki-Miyaura couplings (e.g., with aryl boronic acids) using Pd catalysts.
- Nitro Group Effects : The electron-withdrawing nitro group activates adjacent positions for nucleophilic substitution but may require protection during metal-catalyzed reactions. demonstrates bromo-pyrazole reactivity in forming C–C bonds under palladium catalysis .
Experimental Design: How to optimize crystallization conditions for nitro-substituted pyrazoles?
Answer:
- Solvent Screening : Use mixed solvents (e.g., EtOH/HO or DCM/hexane) to control nucleation.
- Temperature Gradients : Slow cooling (0.5°C/hr) promotes single-crystal growth.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize H-bonding networks, as seen in ’s monohydrate structure .
Stability: What factors degrade this compound during storage?
Answer:
- Light Sensitivity : Store in amber vials to prevent nitro group photodegradation.
- Moisture : Anhydrous conditions (desiccators with PO) avoid hydrolysis of the ester group.
- Temperature : Long-term storage at –20°C recommended, as per ’s protocols for similar carboxylate derivatives .
Methodological Pitfalls: How to address low yields in pyrazole carboxylate esterification?
Answer:
- Catalyst Optimization : Use DMAP or HOBt to enhance esterification efficiency.
- Reaction Monitoring : Employ TLC or in-situ IR to detect intermediate formation.
- Workup : Acidic wash (e.g., dilute HCl) removes unreacted starting materials, as described in ’s synthesis of pyrazole carbaldehydes .
Advanced Analysis: What computational methods predict the biological activity of nitro-pyrazole derivatives?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. highlights pyrazole carbothioamides evaluated via docking against microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
